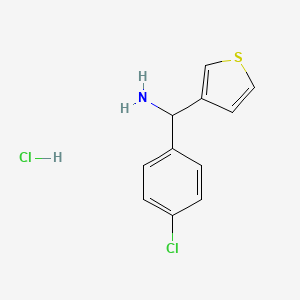
(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride
Descripción general
Descripción
“(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1211615-63-2. It has a molecular weight of 260.19 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNS.ClH/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9;/h1-7,11H,13H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, sulfur, and nitrogen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Aplicaciones Científicas De Investigación
-
Low-Valent Compounds with Heavy Group-14 Elements
- Application: These compounds have unique electronic properties and have been used in various areas such as organic transformations, small molecule activation, and materials .
- Method: The specific methods of application vary depending on the area of use. For example, in organic transformations, these compounds can be used as catalysts .
- Results: The results also vary. In organic transformations, for example, these compounds can facilitate the reaction and improve the yield .
-
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles
- Application: These compounds have been used in the design and synthesis of organic materials for applications such as lasers, photodiodes, chemosensors, and organic light-emitting diodes .
- Method: The compounds are synthesized and their optical and electrochemical properties are compared .
- Results: The compounds exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
-
Fluorescent Thiophene-Based Materials
- Application: These materials have been used in a variety of applications including fluorescent biomarkers and organic light emitting diodes .
- Method: The specific methods of application vary depending on the area of use. For example, in the case of fluorescent biomarkers, these materials can be used to label and track biological molecules .
- Results: The results also vary. In the case of fluorescent biomarkers, for example, these materials can improve the visibility and tracking of biological molecules .
-
Concise Synthesis of 3-Alkylthieno [3,2-b]thiophenes
- Application: These compounds are important materials for organic electronic and optoelectronic applications .
- Method: The synthesis of 3-alkylthieno [3,2-b]thiophenes was reduced to two steps in good yields, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction .
- Results: This convenient method provides an easy access with good yields to the preparation of 3-alkylthieno [3,2-b]thiophenes .
-
Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-Based Copolymers
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(4-chlorophenyl)-thiophen-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9;/h1-7,11H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPAYYKHIGXDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CSC=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




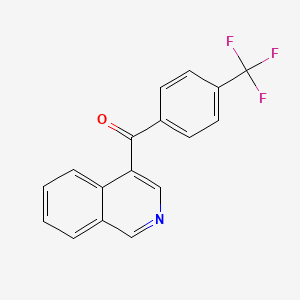
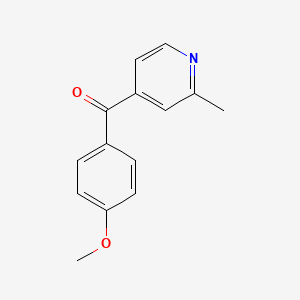
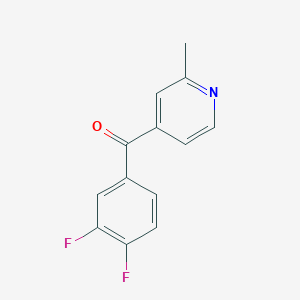
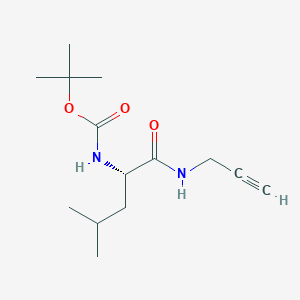
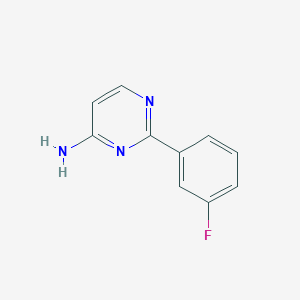
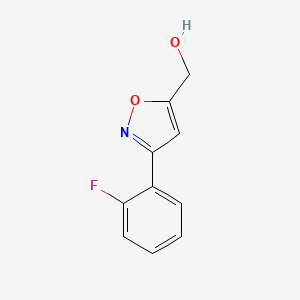
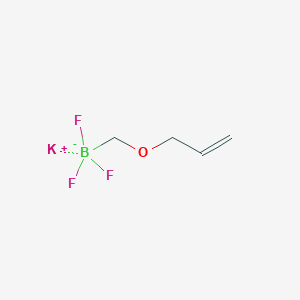
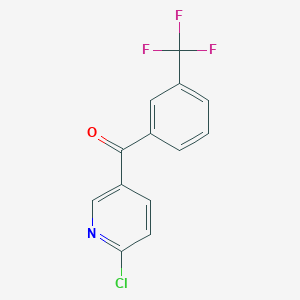
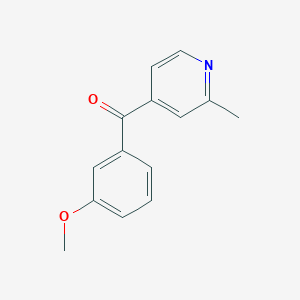
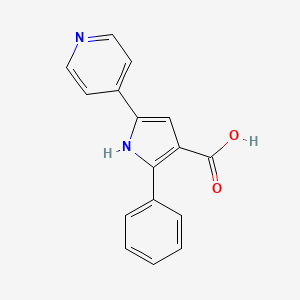
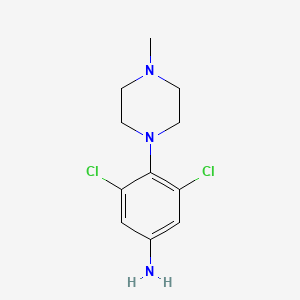
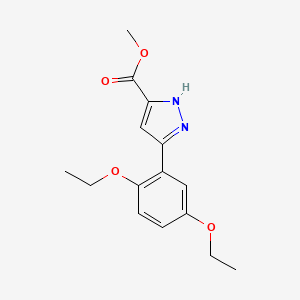
![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)